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Compound of Interest

Compound Name:
(2-

Fluorophenyl)methanesulfonamide

CAS No.: 919354-36-2

Cat. No.: B1358356 Get Quote

Executive Summary & Compound Profile
(2-Fluorophenyl)methanesulfonamide (CAS: 98611-90-6) is a critical sulfonamide building

block often used in the synthesis of bioactive heterocycles and pharmaceutical intermediates.

[1][2] Users frequently encounter difficulties with this compound regarding aqueous insolubility

during bioassays and "oiling out" during purification.[1][2]

This guide provides mechanistic insights and validated protocols to overcome these specific

physical chemistry challenges.

Chemical Identity[1][2][3]
IUPAC Name:N-(2-Fluorophenyl)methanesulfonamide[1][2][3]

Structure: Me-SO₂-NH-(2-F-Ph)[1][2][4]

Molecular Weight: 189.21 g/mol [2][5][3]

Physical Form: White to off-white solid[1][2]

Predicted pKa: ~7.5 – 8.0 (Acidic sulfonamide proton)[2]

LogP: ~1.3 – 1.6 (Moderately lipophilic)[1][2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1358356?utm_src=pdf-interest
https://www.benchchem.com/product/b1358356?utm_src=pdf-body
https://www.researchgate.net/publication/235571551_Thermodynamic_Study_of_the_Solubility_of_Some_Sulfonamides_in_Cyclohexane
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Fluorophenyl_methanesulfonamide
https://www.researchgate.net/publication/235571551_Thermodynamic_Study_of_the_Solubility_of_Some_Sulfonamides_in_Cyclohexane
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Fluorophenyl_methanesulfonamide
https://www.benchchem.com/product/b1358356?utm_src=pdf-body
https://www.researchgate.net/publication/235571551_Thermodynamic_Study_of_the_Solubility_of_Some_Sulfonamides_in_Cyclohexane
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Fluorophenyl_methanesulfonamide
https://buildingblock.bocsci.com/product/n-2-fluorophenyl-methanesulfonamide-cas-98611-90-6-333684.html
https://www.researchgate.net/publication/235571551_Thermodynamic_Study_of_the_Solubility_of_Some_Sulfonamides_in_Cyclohexane
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Fluorophenyl_methanesulfonamide
https://www.benchchem.com/product/b1298369
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Fluorophenyl_methanesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-fluorophenyl_methanesulfonamide
https://buildingblock.bocsci.com/product/n-2-fluorophenyl-methanesulfonamide-cas-98611-90-6-333684.html
https://www.researchgate.net/publication/235571551_Thermodynamic_Study_of_the_Solubility_of_Some_Sulfonamides_in_Cyclohexane
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Fluorophenyl_methanesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Fluorophenyl_methanesulfonamide
https://www.researchgate.net/publication/235571551_Thermodynamic_Study_of_the_Solubility_of_Some_Sulfonamides_in_Cyclohexane
https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Fluorophenyl_methanesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Solubility Data & Solvent Compatibility
The solubility of (2-Fluorophenyl)methanesulfonamide is governed by two competing factors:

the lipophilicity of the fluorophenyl ring and the ionizability of the sulfonamide nitrogen.

Solubility Profile Table
Solvent Class Solvent Solubility Rating Notes

Dipolar Aprotic DMSO High (>100 mM)
Recommended for

stock solutions.[1][2]

Dipolar Aprotic DMF High (>100 mM)

Alternative stock

solvent; harder to

remove than DMSO.

[1][2]

Polar Protic Methanol/Ethanol Moderate

Solubility decreases

significantly with water

addition.[1][2]

Non-Polar Hexane/Cyclohexane Very Low
Used as anti-solvents

for precipitation.[1][2]

Aqueous (pH < 7) PBS / Water Negligible

Compound remains

protonated and

neutral.[1][2]

Aqueous (pH > 9) Carbonate Buffer High

Deprotonation forms

the soluble

sulfonamide anion.[1]

[2]

Troubleshooting Guides (Q&A Format)
Module A: Stock Solution & Bioassay Preparation
Q1: I dissolved the compound in DMSO, but it precipitates immediately upon adding it to my

cell culture media (pH 7.4). Why?
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Technical Insight: This is a classic "solubility cliff." While soluble in DMSO, the compound is

hydrophobic (LogP ~1.5).[1] When diluted into an aqueous buffer at pH 7.4, the concentration

often exceeds the intrinsic aqueous solubility (

).[1] Since the pKa is likely near 7.8–8.0, the compound is predominantly in its neutral
(protonated) form at physiological pH, which is the least soluble form.

Protocol: The "Step-Down" Dilution Method Do not add high-concentration DMSO stock directly

to static media.[1][2]

Prepare Stock: 10 mM in 100% DMSO.

Intermediate Dilution: Dilute 1:10 in pure Ethanol or PEG-400 (creates a hydration shell).[1]

[2]

Final Addition: Add the intermediate mix to the vortexing media.

Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but ensure the compound

concentration is below 50 µM.

Q2: Can I improve aqueous solubility without organic co-solvents?

Technical Insight: Yes, by exploiting the acidity of the sulfonamide nitrogen.[1] The sulfonamide

proton can be removed by weak bases, forming a highly soluble salt.[1]

Protocol: pH Adjustment

Target pH: > 8.5 (e.g., Borate or Carbonate buffer).[1][2]

Mechanism: At pH >> pKa, the equilibrium shifts to the ionized species (

), increasing total solubility (

) according to:

Warning: Ensure your assay target is stable at basic pH.[1][2]
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Module B: Purification & Crystallization ("Oiling Out")[1]
[2][6][7]
Q3: During recrystallization from ethanol/water, the compound separates as an oil droplets

instead of crystals. How do I fix this?

Technical Insight: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary

is crossed before the solid-liquid solubility curve.[1] This happens if the melting point of the

solvated compound is lower than the boiling point of the solvent mixture, or if impurities

depress the melting point.[6]

Troubleshooting Workflow:

Re-dissolve: Heat the mixture until the oil phase disappears back into solution.

Add Co-solvent: Add a small amount of the "good" solvent (e.g., Ethanol) to shift the

composition away from the oiling-out boundary.[1]

Seed: Cool very slowly to room temperature. Once the temperature is below the melting

point but above the oiling-out temperature, add a seed crystal of pure material.

Agitate: Vigorous stirring can sometimes break oil droplets and induce nucleation.[1][2]

Visual Workflows
Figure 1: Solubility Decision Logic
This flowchart guides the user to the correct solvent system based on their experimental needs.
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Caption: Decision matrix for solvent selection based on experimental intent, highlighting critical

checkpoints for pH and phase separation.

Figure 2: Mechanism of pH-Dependent Solubility
Visualizing why basic buffers dissolve the compound.[1]
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Caption: The equilibrium shift driven by pH. At pH > pKa, the ionized species dominates,

drastically increasing aqueous solubility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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